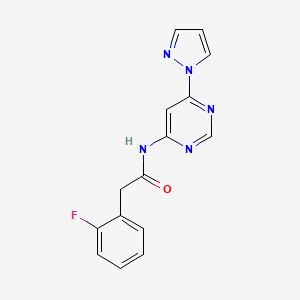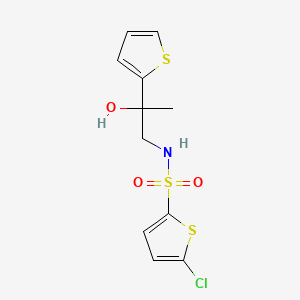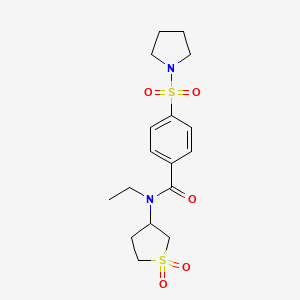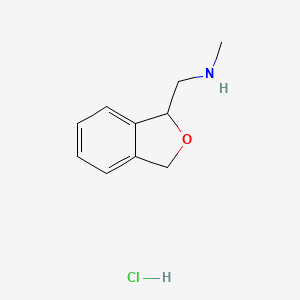
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1M5N3TPC) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a colorless and odorless crystalline solid with a melting point of 124-125°C. 1M5N3TPC has been found to possess a wide range of properties, including a high solubility in water, good thermal stability, and a low vapor pressure. Its chemical structure consists of a pyrazole ring, which is a five-membered ring containing nitrogen and carbon, and a nitrophenoxy group attached to the pyrazole ring.
Applications De Recherche Scientifique
Crystal Structure and Reaction Mechanisms
Crystal Structure Studies : The compound's crystal structure has been a subject of study, providing insights into its molecular arrangement and interactions. For example, Liu et al. (2013) investigated the crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, revealing details about its molecular configuration (Liu, Chen, Sun, & Wu, 2013).
Mechanistic Investigations : Understanding the reaction mechanisms involving such compounds is vital for developing new synthetic methods and applications. For instance, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed, contributing to the knowledge of its chemical behavior (Liu et al., 2013).
Synthesis and Structural Analysis
Synthesis Techniques : Al-Azmi and Shalaby (2018) described a green, fast, and straightforward procedure for synthesizing similar compounds, highlighting the importance of efficient synthetic routes (Al-Azmi & Shalaby, 2018).
Structural Confirmation : Various spectroscopic studies, such as IR, NMR, HRMS, and UV–vis spectroscopy, in addition to X-ray single-crystal determination, have been used to confirm the structure of these compounds (Al-Azmi & Shalaby, 2018).
Biological and Antiviral Activities
Antiviral Evaluation : Shamroukh et al. (2007) synthesized novel derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine for antiviral evaluation, suggesting potential applications in medical research (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Biological Activity Screening : These compounds have been studied for their biological activities, such as antibacterial, antifungal, and cytotoxic effects against specific cell lines, demonstrating their potential in pharmacology and drug development (Al-Adiwish, Abubakr, & Alarafi, 2017).
Chemical Modification and Novel Analogs
Chemical Modification Studies : Berry et al. (1994) modified the 4-nitrile group in a related compound, leading to the synthesis of novel adenosine analogs and contributing to the field of medicinal chemistry (Berry, Wotring, Drach, & Townsend, 1994).
Development of Novel Derivatives : The exploration of novel derivatives and analogs of such compounds broadens the scope of their potential applications in various scientific fields, including pharmaceuticals and materials science.
Propriétés
IUPAC Name |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O3/c1-18-11(9(6-16)10(17-18)12(13,14)15)22-8-4-2-3-7(5-8)19(20)21/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYPGFTYJMROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)
![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2581375.png)


![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)